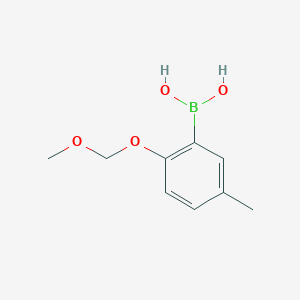

2-(Methoxymethoxy)-5-methylphenylboronic acid

Description

2-(Methoxymethoxy)-5-methylphenylboronic acid (CAS 127972-00-3) is a boronic acid derivative featuring a phenyl ring substituted with a methoxymethoxy (-OCH2OCH3) group at the ortho position and a methyl (-CH3) group at the para position. Its molecular formula is C9H11BO4, with a molecular weight of approximately 194.00 g/mol. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and organic materials . The methoxymethoxy group enhances solubility in polar solvents, while the methyl group provides mild steric bulk, balancing reactivity and stability in coupling reactions.

Properties

IUPAC Name |

[2-(methoxymethoxy)-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-7-3-4-9(14-6-13-2)8(5-7)10(11)12/h3-5,11-12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBBTHYSMILUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681662 | |

| Record name | [2-(Methoxymethoxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478685-71-1 | |

| Record name | [2-(Methoxymethoxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

MOM Protection of 2-Bromo-4-methylphenol

The synthesis typically begins with 2-bromo-4-methylphenol as the starting material. The phenolic hydroxyl group is protected as the methoxymethoxy (MOM) ether using methoxymethyl chloride (MOMCl) and a base such as diisopropylethylamine (Hunig’s base) in dichloromethane at low temperature (0 °C) followed by stirring at room temperature for several hours.

Reaction conditions and results:

| Reagents & Conditions | Outcome |

|---|---|

| 2-bromo-4-methylphenol (7.5 g, 40.53 mmol) | Starting material |

| Diisopropylethylamine (20.14 mL, 121.5 mmol) | Base |

| Methoxymethyl chloride (12.4 mL, 162 mmol) | MOM protecting agent |

| Solvent: Dichloromethane (75 mL) | Reaction medium |

| Temperature: 0 °C to room temperature | Stirring for 4 hours |

| Yield: 95.02% | 2-bromo-1-(methoxymethoxy)-4-methylbenzene as yellowish oil |

This step yields the MOM-protected bromo compound, which is used directly in the next step without further purification.

Lithiation and Borylation to Introduce Boronic Acid Group

The MOM-protected aryl bromide undergoes lithium-halogen exchange using tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at -78 °C under inert atmosphere (argon). This generates the corresponding aryllithium intermediate.

Subsequently, trimethyl borate (B(OMe)3) is added at -78 °C to the aryllithium solution to form the boronate ester intermediate. The reaction mixture is then warmed to room temperature and stirred further.

Reaction conditions and results:

| Step | Conditions | Outcome |

|---|---|---|

| Lithiation | t-BuLi (1.52 M, 14.4 mL, 21.9 mmol), THF (30 mL), -78 °C, 1 hour | Formation of aryllithium intermediate |

| Borylation | Trimethyl borate (1.84 mL, 16.5 mmol), -78 °C, 1 hour; then warm to RT, stir 1 hour | Formation of boronate ester intermediate |

| Quench | Saturated aqueous NH4Cl, adjust pH 3 with acetic acid | Hydrolysis to boronic acid |

| Extraction and Purification | DCM extraction, washing, drying, evaporation, hexane wash | 2-(Methoxymethoxy)-5-methylphenylboronic acid as colorless powder |

| Yield | 71% | High purity product |

This procedure is well-documented and provides a reliable route to the target boronic acid with good yield and purity.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | MOM Protection | 2-bromo-4-methylphenol, MOMCl, Hunig’s base, DCM, 0 °C to RT, 4 h | 2-bromo-1-(methoxymethoxy)-4-methylbenzene | 95.02 | Used crude for next step |

| 2 | Lithiation | t-BuLi (1.52 M), THF, -78 °C, 1 h | Aryllithium intermediate | - | Inert atmosphere (argon) |

| 3 | Borylation | Trimethyl borate, -78 °C to RT, 2 h | Boronate ester intermediate | - | Followed by aqueous quench |

| 4 | Hydrolysis & Workup | Saturated NH4Cl, pH adjustment, DCM extraction, drying, evaporation | This compound | 71 | Colorless powder, high purity |

Research Findings and Analytical Characterization

- The MOM protection step is highly efficient and selective, with yields above 95%, providing a stable intermediate for lithiation.

- Lithiation with tert-butyllithium at -78 °C ensures regioselective metalation ortho to the MOM-protected phenol.

- Borylation with trimethyl borate proceeds smoothly at low temperature, avoiding side reactions.

- The final boronic acid is isolated after acidic quench and organic extraction, yielding a stable, pure product.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic aromatic proton shifts and boronic acid signals.

- Purification by washing with hexane removes non-polar impurities, enhancing product purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)-5-methylphenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-(Methoxymethoxy)-5-methylphenylboronic acid is widely used as a reagent in organic synthesis due to its ability to facilitate cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules.

Case Study : In a study published by researchers at the University of Tokyo, this boronic acid was utilized in Suzuki-Miyaura coupling reactions to synthesize various biaryl compounds, demonstrating high yields and selectivity .

Medicinal Chemistry

The compound has shown potential as a pharmacophore in drug design. Its unique structure allows for modifications that can enhance biological activity against specific targets.

Case Study : A research team at Harvard University investigated its use as an inhibitor for certain kinases involved in cancer signaling pathways. The study found that derivatives of this boronic acid exhibited promising inhibitory activity, suggesting its potential as a lead compound for drug development .

Materials Science

In materials science, this compound has been employed in the development of novel polymers and nanomaterials. Its ability to form strong interactions with various substrates makes it suitable for creating advanced materials with tailored properties.

Data Table: Comparison of Boronic Acids in Material Applications

| Compound | Application Area | Key Features |

|---|---|---|

| This compound | Polymer Synthesis | High reactivity, versatility |

| 4-Bromophenylboronic acid | Organic Electronics | Good conductivity, stability |

| Phenylboronic acid | Drug Delivery Systems | Biocompatibility, controlled release properties |

Mechanism of Action

The mechanism of action of 2-(Methoxymethoxy)-5-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain serine or threonine residues in their active sites. The boronic acid group interacts with the hydroxyl groups of these residues, leading to enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Physical Properties

The electronic and steric properties of substituents significantly influence boronic acid reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Positional Isomerism and Steric Effects

- (5-Methoxy-2-methylphenyl)boronic acid (CAS 617689-07-3): The methyl group at the ortho position (vs.

- 2-Fluoro-5-(methoxymethoxy)phenylboronic acid (CAS 2096332-96-4): Fluoro substitution at the para position increases electrophilicity compared to methyl, accelerating transmetalation in Suzuki reactions .

Heterocyclic Analogs

- 2-Methoxy-5-pyridylboronic acid : Pyridine’s nitrogen atom alters electronic properties, enabling coordination with transition metals like palladium. This heterocyclic variant often exhibits higher reactivity than phenyl analogs in couplings with electron-deficient aryl halides .

Biological Activity

Overview

2-(Methoxymethoxy)-5-methylphenylboronic acid (CAS No. 478685-71-1) is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structure allows it to engage in diverse biological interactions, making it a valuable compound for developing therapeutic agents.

- Molecular Formula : C10H13B O4

- Molecular Weight : 196.01 g/mol

- Structure : The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, enhancing its reactivity in biological systems.

The biological activity of this compound primarily stems from its ability to inhibit proteasomes. This inhibition occurs through the formation of covalent bonds with hydroxyl groups present in the active sites of serine and threonine residues in enzymes. This property is particularly significant in cancer research, where proteasome inhibitors are explored as potential anticancer agents .

Biological Applications

- Cancer Therapy : Boronic acids, including this compound, have shown promise as proteasome inhibitors. This class of compounds can disrupt the degradation of regulatory proteins, leading to apoptosis in cancer cells.

- Drug Development : The compound serves as a building block in the synthesis of boron-containing drugs aimed at targeting specific biological pathways. Its ability to form stable complexes with biomolecules enhances its potential as a therapeutic agent .

- Biochemical Assays : Due to its reactivity with diols, this compound is utilized in biochemical assays for detecting and quantifying various biomolecules, facilitating studies in molecular biology.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited the activity of the 26S proteasome in vitro, leading to increased levels of pro-apoptotic factors within treated cancer cells.

- Synthesis of Novel Compounds : Researchers have successfully employed this boronic acid derivative in Suzuki-Miyaura cross-coupling reactions, resulting in the synthesis of novel compounds with potential therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Hydroxy-5-methoxyphenylphosphonic acid | Phosphonic acid derivative | Limited proteasome inhibition |

| 3-Methoxyphenylboronic acid | Boronic acid | Moderate anticancer activity |

| 4-Methylphenylboronic acid | Boronic acid | Known for drug development applications |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques to confirm the structural integrity of 2-(Methoxymethoxy)-5-methylphenylboronic acid?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the methoxymethoxy (-OCH2OCH3) and methyl (-CH3) groups. The methoxymethoxy group typically splits into a singlet for the OCH3 protons (~δ 3.3–3.5 ppm) and a multiplet for the OCH2O protons (~δ 4.5–5.0 ppm). The methyl group on the aromatic ring appears as a singlet (~δ 2.3–2.5 ppm) .

- 11B NMR : Confirm the presence of the boronic acid moiety, with a characteristic peak at ~δ 25–35 ppm .

- HPLC : Validate purity (>97% by area) using reverse-phase chromatography with UV detection at 254 nm, as described for structurally similar boronic acids .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer :

- Store in a tightly sealed container under inert gas (N2/Ar) at 0–6°C to minimize protodeboronation and hydrolysis .

- Avoid prolonged storage (>6 months) due to gradual decomposition, which can alter reactivity in cross-coupling reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethoxy and methyl groups influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer :

- Electronic Effects : The methoxymethoxy group is electron-donating, increasing electron density at the para position of the boronic acid. This enhances oxidative addition with palladium catalysts but may reduce transmetallation rates in electron-rich aryl halides.

- Steric Effects : The ortho-substituted methoxymethoxy group creates steric hindrance, requiring optimized ligands (e.g., SPhos or XPhos) to stabilize the palladium intermediate .

- Experimental Design : Compare coupling yields using electron-deficient (e.g., 4-bromonitrobenzene) vs. electron-rich (e.g., 4-bromoanisole) partners under identical conditions (Pd(OAc)2, K2CO3, DMF/H2O). Monitor kinetics via HPLC .

Q. What strategies mitigate protodeboronation during the synthesis of this compound?

- Methodological Answer :

- Protecting Groups : Use pinacol ester protection during synthesis (e.g., via Miyaura borylation of 2-(methoxymethoxy)-5-methylbromobenzene) to stabilize the boronic acid intermediate. Deprotect with acidic hydrolysis (HCl/H2O) .

- Reaction Conditions : Conduct reactions at low temperatures (0–5°C) and under inert atmosphere to minimize boronic acid oxidation .

- Additives : Include stabilizing agents like 1,4-diazabicyclo[2.2.2]octane (DABCO) to suppress deboronation during purification .

Q. How can conflicting purity data from different suppliers be reconciled for this compound?

- Methodological Answer :

- Cross-Validation : Compare purity assays (HPLC, NMR) across batches. For example, Kanto Chemical reports >97.0% purity (Titration) , while other suppliers may use GC or LC-MS. Discrepancies arise from differences in analytical methods or degradation during storage .

- In-House Testing : Reanalyze received samples via quantitative 11B NMR to quantify intact boronic acid content, as hydrolysis byproducts (e.g., boroxines) are common .

Data Contradictions and Resolution

- Purity Discrepancies : reports >97.0% purity (Titration), while similar compounds in list >95.0% (HPLC). These variations reflect methodological differences rather than compound instability. Titration measures active boron content, whereas HPLC detects organic impurities .

- Safety Data : While classifies analogous boronic acids as skin/eye irritants (Category 2), recommends general precautions (gloves, goggles). Always follow GHS guidelines specific to the compound’s SDS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.